molecular formula C15H19N3O2S B12824643 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B12824643
M. Wt: 305.4 g/mol
InChI Key: QVRBISHPHDNEAX-UHFFFAOYSA-N
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Description

8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a complex organic compound known for its potential applications in medicinal chemistry. It is a derivative of pyrido[2,3-d]pyrimidine, a heterocyclic compound that has been studied for its biological activities. This compound is particularly noted for its role as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Preparation Methods

The synthesis of 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves several stepsThe reaction conditions typically involve the use of bromine and chlorine derivatives, along with various catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: Various substitution reactions can occur at the methyl and cyclopentyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: Its role as a CDK inhibitor makes it valuable in studying cell cycle regulation.

    Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit CDKs, which are often overactive in cancer cells.

    Industry: It can be used in the development of new pharmaceuticals and chemical processes

Mechanism of Action

The compound exerts its effects by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are involved in the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, the compound can halt cell division, making it a potential candidate for cancer therapy. The molecular targets include the ATP-binding sites of CDK4 and CDK6, and the pathways involved are those regulating cell cycle progression .

Comparison with Similar Compounds

Similar compounds include other CDK inhibitors such as palbociclib, ribociclib, and abemaciclib. Compared to these compounds, 8-Cyclopentyl-5,6-dimethyl-2-(methylsulfinyl)pyrido[2,3-d]pyrimidin-7(8H)-one has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties. For instance, the presence of the cyclopentyl group may affect its binding affinity and selectivity for CDK4 and CDK6 .

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

8-cyclopentyl-5,6-dimethyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H19N3O2S/c1-9-10(2)14(19)18(11-6-4-5-7-11)13-12(9)8-16-15(17-13)21(3)20/h8,11H,4-7H2,1-3H3

InChI Key

QVRBISHPHDNEAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)C

Origin of Product

United States

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